molecular formula C5H11N2Se B13759131 Selenourea, N,N-diethyl- CAS No. 5117-17-9

Selenourea, N,N-diethyl-

Katalognummer: B13759131
CAS-Nummer: 5117-17-9
Molekulargewicht: 178.13 g/mol
InChI-Schlüssel: UEGLSOSLURUDIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selenourea, N,N-diethyl-: is an organoselenium compound characterized by the presence of selenium in place of the carbonyl oxygen in the urea moiety. This substitution significantly alters the physicochemical properties of the compound, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-diethyl- typically involves the reaction of diethylamine with selenium-containing reagents. One common method includes the reaction of diethylamine with potassium selenocyanate (KSeCN) in the presence of a suitable solvent like acetone . The reaction is usually carried out at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for Selenourea, N,N-diethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Selenourea, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Selenourea, N,N-diethyl- involves its interaction with molecular targets through the selenium atom. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also interacts with enzymes, inhibiting their activity by binding to their active sites . The selenium atom’s high nucleophilicity and polarizability contribute to these interactions, making the compound effective in various biological and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Selenourea, N,N-diethyl- is unique due to the presence of selenium, which imparts distinct properties such as higher nucleophilicity, better leaving group ability, and unique redox behavior. These properties make it more effective in certain applications compared to its sulfur and oxygen analogs .

Eigenschaften

CAS-Nummer

5117-17-9

Molekularformel

C5H11N2Se

Molekulargewicht

178.13 g/mol

InChI

InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3

InChI-Schlüssel

UEGLSOSLURUDIU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=N)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.